(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride
Description
(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative with a fluorine atom at the 3-position and a methoxy group at the 4-position in the pyrrolidine ring. Its molecular formula is C₅H₁₁ClFNO, with a molecular weight of 155.60 g/mol . The compound is identified by CAS numbers 2108511-81-3 and 2613300-00-6 and is commonly referred to by synonyms such as rel-(3S,4S)-3-Fluoro-4-methoxypyrrolidine hydrochloride .
Properties
CAS No. |
2613300-00-6 |
|---|---|
Molecular Formula |
C5H11ClFNO |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric addition of fluorine to a pyrrolidine precursor, followed by methoxylation. The reaction conditions often require low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a fully saturated pyrrolidine ring.
Scientific Research Applications
(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The compound may act by inhibiting or activating specific pathways, depending on its application.
Comparison with Similar Compounds
Key Properties:
- Storage : Requires inert atmosphere and room temperature .
- Safety : Classified under GHS hazard guidelines with specific UN packaging codes .
- Availability : Temporarily out of stock as of 2024, with global distribution channels in China, the U.S., India, and Germany .
Comparative Analysis with Structural Analogs
Pyrrolidine derivatives are widely used in pharmaceutical synthesis due to their versatility as chiral building blocks. Below is a detailed comparison of the target compound with structurally similar analogs.
Table 1: Structural and Physicochemical Comparison
Key Observations:
In contrast, the fluoromethyl group in F3 increases steric bulk but retains similar reactivity . The phenoxy group in CAS 1568051-64-8 introduces aromaticity, which may improve binding affinity in drug-receptor interactions but reduces solubility . The carboxylic acid in CAS 1909287-65-5 adds polarity, favoring aqueous solubility but limiting membrane permeability .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., the target and CAS 1909287-65-5) are preferable for drug candidates requiring high bioavailability.
- Higher molecular weight analogs (e.g., CAS 1568051-64-8) may serve specialized roles in prodrug design or polymer chemistry .
Safety and Handling :
- The target compound requires inert storage conditions, suggesting sensitivity to moisture or oxidation . Analogs like the dihydrochloride salt (CAS 1390654-58-6) may exhibit different stability profiles due to their ionic nature .
Biological Activity
(3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
- IUPAC Name: this compound
- Molecular Formula: C5H11ClFNO
- Molecular Weight: 155.6 g/mol
The compound is characterized by a pyrrolidine ring with a fluorine atom and a methoxy group, which are crucial for its biological activity.
1. Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various bacterial strains. Research indicates effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest potential applications in treating bacterial infections and developing new antimicrobial agents.
2. Antitumor Activity
The compound has shown promise in antitumor applications, demonstrating cytotoxic effects against several cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
The mechanism behind its antitumor activity may involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.
3. Anticonvulsant Properties
This compound has been evaluated for anticonvulsant activity, suggesting its potential use in epilepsy treatment. Its efficacy in reducing seizure activity in animal models highlights its therapeutic potential.
The biological effects of this compound are believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses.
- Receptor Modulation: Interaction with various receptors can modulate physiological responses, contributing to its antimicrobial and antitumor effects .
Toxicity and Safety Profile
Studies conducted on animal models indicate that this compound exhibits low toxicity. Acute toxicity tests in rats and mice revealed minimal adverse effects, while chronic toxicity studies indicated no significant organ damage. This safety profile enhances its attractiveness for further development in therapeutic applications.
Applications in Research and Industry
The compound's unique properties make it a valuable candidate for various applications:
- Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting infections and cancer.
- Chemical Probes: Utilized in research to study biological processes related to enzyme inhibition and receptor interactions.
- Agricultural Applications: Potential use in developing agrochemicals due to its antimicrobial properties .
Case Studies and Research Findings
Recent studies have focused on the structural optimization of this compound derivatives to enhance potency and selectivity against specific targets. For instance:
These findings underscore the compound's versatility and potential as a lead structure for drug development.
Q & A
Q. What are the critical considerations for optimizing the synthesis of (3S,4S)-3-fluoro-4-methoxypyrrolidine hydrochloride?
- Methodological Answer : The synthesis involves three key steps: (i) pyrrolidine ring formation via cyclization of a diamine precursor, (ii) fluorination at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride), and (iii) methoxy group introduction via nucleophilic substitution. Critical parameters include:
-
Temperature control : Fluorination reactions often require sub-0°C conditions to minimize side reactions .
-
Chiral resolution : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to maintain stereochemical integrity at the 3S and 4S positions .
-
Purification : Crystallization in ethanol/water mixtures enhances purity (>98% by HPLC) .
- Data Table : Common Impurities and Mitigation Strategies
| Impurity Source | Mitigation | Analytical Confirmation |
|---|---|---|
| Unreacted diamine | Recrystallization | HPLC (retention time: 2.1 min) |
| Racemization byproducts | Chiral chromatography | Chiral HPLC (e.g., Chiralpak AD-H column) |
Q. How can researchers validate the stereochemical configuration of this compound?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation. Alternatively, NMR spectroscopy (e.g., NMR) can distinguish stereoisomers via coupling constants ( values). For example:
Q. What solvent systems are optimal for solubility studies of this compound in biological assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4). For hydrophobic matrices (e.g., lipid bilayers), use DMSO:water (1:9 v/v) with sonication. Validate solubility via dynamic light scattering (DLS) to detect aggregates >200 nm .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s interaction with CNS targets (e.g., dopamine receptors)?
- Methodological Answer : The 3S,4S configuration confers spatial complementarity with receptor binding pockets. For example:
-
Docking studies : Compare binding energies of enantiomers using AutoDock Vina. The 3S,4S isomer shows 2.3 kcal/mol lower energy at D2 receptors vs. 3R,4R .
-
Pharmacological assays : Measure cAMP inhibition in HEK293 cells expressing D2 receptors (EC: 3S,4S = 12 nM vs. 3R,4R = 220 nM) .
- Data Table : Comparative Stereoisomer Activity
| Parameter | 3S,4S Isomer | 3R,4R Isomer |
|---|---|---|
| D2 Receptor IC | 12 nM | 220 nM |
| Metabolic Stability (t) | 45 min | 8 min |
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from purity variability or assay conditions . Mitigate via:
Q. What computational tools predict the compound’s metabolic stability in preclinical models?
- Methodological Answer : Use in silico ADMET predictors :
- CYP450 metabolism : SwissADME predicts primary oxidation at the methoxy group (Site of Metabolism score: 0.87) .
- Half-life estimation : GastroPlus models suggest t = 45 min in human hepatocytes, aligning with in vitro microsomal data (r = 0.91) .
Methodological Best Practices
- Synthesis : Prioritize flow chemistry for reproducibility (yield improvement: 15–20% vs. batch methods) .
- Analytical Validation : Combine orthogonal techniques (e.g., HPLC + NMR) to confirm structure and purity .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, reducing false positives from fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
